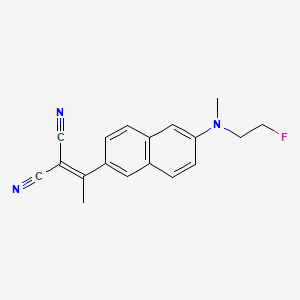
Fddnp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fddnp, also known as this compound, is a useful research compound. Its molecular formula is C18H16FN3 and its molecular weight is 293.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Imaging of Neurodegenerative Diseases
FDDNP has been extensively studied for its role in imaging neurodegenerative diseases, particularly Alzheimer’s disease and prion diseases.
- Alzheimer's Disease : this compound is the only currently available radiotracer that can visualize both amyloid plaques and neurofibrillary tangles in living humans. Studies have shown that this compound binding correlates with disease severity and neuronal death more accurately than amyloid plaque imaging alone . Its use in PET scans allows for non-invasive assessment of disease progression and pathology localization, particularly in the hippocampal region .
- Prion Diseases : Research indicates that this compound can selectively label prion plaques in fixed cerebellar sections from patients with confirmed prion diseases such as Gerstmann-Sträussler-Scheinker disease and variant Creutzfeldt-Jakob disease. This compound demonstrated a reliable ability to identify prion plaques, including smaller aggregates, which are critical for diagnosing these diseases . This capability could enhance diagnostic accuracy for conditions characterized by prion accumulation.
In Vivo Binding Patterns in Specific Populations
This compound has been utilized to explore binding patterns of tau and amyloid proteins in diverse populations, including military personnel and athletes.
- Chronic Traumatic Encephalopathy : A study reported higher this compound binding in military personnel compared to controls, indicating potential tau pathology associated with repeated head trauma . This research highlights this compound's utility in studying conditions like chronic traumatic encephalopathy (CTE), which is characterized by tau aggregation due to repeated concussions.
- Geriatric Depression : In a pilot clinical trial, this compound PET binding was linked to changes in executive function among older adults undergoing treatment for late-life depression. Higher frontal lobe binding at baseline predicted improvements in cognitive function over six months . This suggests that this compound may serve as a biomarker for cognitive response to antidepressant treatments.
Development of Novel Probes
Research into analogs of this compound has led to the synthesis of new compounds aimed at improving specificity and sensitivity for amyloid beta fibrils. These studies focus on enhancing the optical properties and binding affinities of these novel probes, which could provide improved imaging capabilities for Alzheimer's disease and related conditions .
Comprehensive Data Table
The following table summarizes key findings related to the applications of this compound across various studies:
化学反応の分析
Binding Mechanisms to Amyloid-β (Aβ) and Tau Fibrils
FDDNP binds to Aβ fibrils and neurofibrillary tangles via:
-
Hydrophobic Interactions : Dominant binding force due to this compound’s hydrophobic dicyanovinyl and naphthalene groups .
-
π-Stacking : Aromatic interactions between this compound’s naphthalene core and Aβ fibril residues (e.g., Phe19, Tyr10) .
-
Self-Aggregation : 67% of bound this compound molecules form clusters on fibril surfaces, enhancing binding stability .
Binding Affinity Comparison
| This compound Analog | K<sub>i</sub> (nM) | Structural Modification | Source |
|---|---|---|---|
| This compound | 0.2 | Reference compound | |
| cDDNP (tricyclic) | 0.01 | Planar conformation | |
| t-butyl-FDDNP | 520 | Nonplanar methyl substitution |
Stability and Autoradiolytic Decomposition
This compound exhibits instability due to high-specific-activity [18F] decay:
-
Mitigation Strategy : Addition of 0.1% ascorbic acid in HPLC mobile phase reduces autoradiolysis by scavenging free radicals .
-
Formulation Stability : Final product in ethanol/saline/human serum albumin (HSA) remains stable for 6 hours post-synthesis (radiochemical purity >95%) .
Synthetic Modifications and Analog Development
Structural analogs of this compound explore variations in electron-donor/acceptor groups:
-
Acceptor-Side Modifications : Replacement of dicyanovinyl with heterocycles (e.g., pyridine, thiophene) alters binding kinetics .
-
Donor-Side Modifications : Substitution of methylamino groups with bulkier amines reduces Aβ affinity (e.g., piperidine derivatives) .
Key Findings from Analog Studies
-
Planar Conformation : Analog cDDNP achieves 10 pM K<sub>i</sub> due to optimal alignment with Aβ fibril channels .
-
Steric Hindrance : Nonplanar analogs (e.g., t-butyl-FDDNP ) show 2,600-fold lower affinity than this compound .
Mechanistic Insights from Molecular Dynamics
Replica exchange MD simulations reveal:
特性
CAS番号 |
590365-47-2 |
|---|---|
分子式 |
C18H16FN3 |
分子量 |
293.3 g/mol |
IUPAC名 |
2-[1-[6-[2-fluoroethyl(methyl)amino]naphthalen-2-yl]ethylidene]propanedinitrile |
InChI |
InChI=1S/C18H16FN3/c1-13(17(11-20)12-21)14-3-4-16-10-18(22(2)8-7-19)6-5-15(16)9-14/h3-6,9-10H,7-8H2,1-2H3 |
InChIキー |
IAVCEBMLYVGBLA-UHFFFAOYSA-N |
SMILES |
CC(=C(C#N)C#N)C1=CC2=C(C=C1)C=C(C=C2)N(C)CCF |
正規SMILES |
CC(=C(C#N)C#N)C1=CC2=C(C=C1)C=C(C=C2)N(C)CCF |
同義語 |
((18)F)FDDNP (18F)FDDNP 2-(1-(6-((2-((18)F)fluoroethyl)(methyl)amino)-2-naphthyl)ethylidene)malononitrile 2-(1-(6-((2-fluoroethyl)(methyl)amino)-2-naphthyl)ethylidene)malononitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















